5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one
Description
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C11H14O4/c1-13-11(14-2)8-3-4-9-7(10(8)12)5-6-15-9/h5-6,8,11H,3-4H2,1-2H3 |
InChI Key |
STTJMQFZFMRYBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCC2=C(C1=O)C=CO2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction with Trimethyl Orthoformate
- The principal method involves reacting a benzofuran ketone compound with trimethyl orthoformate . This reaction introduces the dimethoxymethyl group at the 5-position of the tetrahydrobenzofuranone ring.
- Acid anhydrides or other acid catalysts are typically used as activators to promote the reaction, enhancing the electrophilicity of the ketone carbonyl and facilitating the formation of the dimethoxymethyl substituent.
- The process may include intermediate steps such as cyclization or formation of steric isomers, depending on the starting benzofuran derivatives and reaction conditions.
Variations and Cyclization Approaches
- Some methods involve reacting benzofuran ketones with acid anhydrides and trimethyl orthoformate simultaneously, allowing cyclization and substitution to occur in one pot.
- Alternatively, mixtures of different benzofuran precursors can be reacted with acid anhydrides and trimethyl orthoformate to yield the target compound and its isomers.
- The use of carboxylic acid dimethoxymethyl esters (e.g., acetate dimethoxymethyl esters) as reagents in place of trimethyl orthoformate has also been explored to achieve similar substitution patterns.
Detailed Reaction Conditions and Steps
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Benzofuran ketone + Trimethyl orthoformate + Acid anhydride (e.g., acetic anhydride) | Reaction under controlled temperature to form dimethoxymethyl-substituted benzofuranone | Introduction of 5-(dimethoxymethyl) group |
| 2 | Cyclization of intermediates with orthoformate and acid catalyst | Promotes ring closure and formation of tetrahydrobenzofuranone core | Formation of target tetrahydro-1-benzofuran-4-one |
| 3 | Use of carboxylic acid dimethoxymethyl esters instead of orthoformate | Alternative reagent pathway for dimethoxymethyl group installation | Similar substitution achieved |
| 4 | Reaction temperature control and time optimization | Ensures selective formation of desired isomer and minimizes by-products | Improved yield and purity |
Research Findings and Optimization Insights
- The reaction proceeds best in the presence of acid anhydrides, which act as activators, increasing the electrophilicity of the ketone and facilitating the nucleophilic attack by the orthoformate.
- Temperature control is critical; moderate heating is usually required to drive the reaction to completion without decomposing sensitive intermediates.
- The use of trimethyl orthoformate is preferred due to its ability to introduce the dimethoxymethyl group efficiently, but alternative esters may provide better selectivity in some cases.
- The reaction can yield steric isomers; thus, purification steps such as chromatography are necessary to isolate the desired 5-(dimethoxymethyl) derivative.
- The methodology has been patented and described with variations to accommodate different substituents on the benzofuran ring, indicating its robustness and adaptability for synthesizing related compounds.
Summary Table of Preparation Methods
| Method ID | Starting Material | Reagents/Activators | Key Conditions | Product Yield & Notes |
|---|---|---|---|---|
| Method 1 | Benzofuran ketone compound | Trimethyl orthoformate + Acid anhydride | Controlled heating, acid catalysis | High yield of 5-(dimethoxymethyl) derivative; requires purification |
| Method 2 | Benzofuran ketone + acid anhydride | Trimethyl orthoformate | One-pot cyclization reaction | Efficient ring closure and substitution |
| Method 3 | Benzofuran ketone compound | Carboxylic acid dimethoxymethyl esters | Similar conditions to Method 1 | Alternative reagent with comparable results |
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups to aldehyde or carboxylic acid groups.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in organic synthesis or medicinal chemistry.
Scientific Research Applications
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related tetrahydrobenzofuranone derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Differences
The table below summarizes key differences:
Physicochemical Properties
- Solubility and Stability: The dimethoxymethyl group likely increases hydrophilicity compared to methyl or dimethyl analogs, enhancing water solubility. However, the ether linkages may also confer stability under acidic or basic conditions, as seen in dimethoxymethyl-protected intermediates . In contrast, the 2-methyl analog’s lower polarity may favor solubility in nonpolar solvents, aligning with industrial processing requirements .
Thermal Properties:
- Substituent bulk (e.g., 7,7-dimethyl) could raise melting points due to increased crystallinity, whereas the flexible dimethoxymethyl group might lower melting points.
Biological Activity
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one (commonly referred to as DMBF) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological properties of DMBF, including its antioxidant, anticancer, and antimicrobial activities.
Chemical Structure and Properties
DMBF is classified under the benzofuran derivatives and has the molecular formula . The structural features of DMBF contribute to its biological activities, particularly its ability to interact with various biological targets.
Antioxidant Activity
DMBF exhibits significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively. For instance, in assays measuring radical scavenging activity (such as DPPH and ABTS), DMBF showed IC50 values comparable to well-known antioxidants. The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing oxidative stress in biological systems .
Table 1: Antioxidant Activity of DMBF
| Assay Type | IC50 Value (mg/mL) |
|---|---|
| DPPH | 5.36 |
| ABTS | 4.49 |
| Beta-Carotene Bleaching | 37.51 |
Anticancer Activity
Research has demonstrated that DMBF possesses anticancer properties across various cancer cell lines. In vitro studies have shown that DMBF can induce apoptosis in human breast cancer (MCF-7) and colorectal carcinoma (CT26) cells. The mechanism involves mitochondrial membrane disruption leading to caspase activation (caspase-9 and caspase-3), promoting programmed cell death .
Case Study: MCF-7 Cell Line
In a study involving MCF-7 cells treated with varying concentrations of DMBF over 24 and 48 hours, results indicated a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM after 48 hours of treatment.
Antimicrobial Activity
DMBF has also been evaluated for its antimicrobial properties against a range of pathogens. In vitro tests reveal that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that DMBF could serve as a potential candidate for developing antimicrobial agents.
Table 2: Antimicrobial Activity of DMBF
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activities of DMBF can be attributed to its structural characteristics which allow it to interact with cellular components:
- Antioxidant Mechanism : By donating hydrogen atoms or electrons, DMBF neutralizes reactive oxygen species (ROS), thus preventing cellular damage.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways highlights its role in cancer therapy.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with metabolic pathways are likely mechanisms behind its antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
